molecular formula C15H23NO B8450339 4-(4-Phenylpiperidino)-1-butanol

4-(4-Phenylpiperidino)-1-butanol

Cat. No.: B8450339
M. Wt: 233.35 g/mol
InChI Key: YBVAWZZGBJVMNC-UHFFFAOYSA-N
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Description

4-(4-Phenylpiperidino)-1-butanol (CAS 57614-92-3) is a piperidine derivative with a phenyl group attached to the 4-position of the piperidine ring and a hydroxyl-terminated butyl chain at the 1-position. Its molecular formula is C₉H₁₉NO, and its molecular weight is 157.25 g/mol .

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

4-(4-phenylpiperidin-1-yl)butan-1-ol

InChI

InChI=1S/C15H23NO/c17-13-5-4-10-16-11-8-15(9-12-16)14-6-2-1-3-7-14/h1-3,6-7,15,17H,4-5,8-13H2

InChI Key

YBVAWZZGBJVMNC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 4-(4-Phenylpiperidino)-1-butanol with key structural analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-(4-Phenylpiperidino)-1-butanol 57614-92-3 C₉H₁₉NO 157.25 Phenylpiperidino, butanol chain High hydrophobicity due to aromatic ring
4-Dimethylamino-1-butanol 13330-96-6 C₆H₁₅NO 117.19 Dimethylamino group, butanol chain Lower molecular weight; BP: 188°C
4-(4-Fluorophenyl)-1-butanol 40283-05-4 C₁₀H₁₃FO 168.21 Fluorophenyl group, butanol chain Enhanced electronic effects (F substituent)
4-Anilino-1-benzylpiperidine 1155-56-2 C₁₈H₂₂N₂ 266.38 Anilino, benzylpiperidine Opioid impurity; higher steric bulk
Key Observations:

Hydrophobicity: The phenylpiperidino group in 4-(4-Phenylpiperidino)-1-butanol likely increases hydrophobicity compared to dimethylamino or fluorophenyl analogs, influencing solubility and adsorption behavior .

Steric Effects: The benzylpiperidine group in 4-Anilino-1-benzylpiperidine introduces significant steric hindrance, which may reduce receptor binding efficiency compared to smaller substituents .

Research and Industrial Relevance

  • 4-Anilino-1-benzylpiperidine: Identified as a fentanyl impurity, emphasizing its relevance in forensic toxicology .
  • NNAL: A tobacco-specific carcinogen metabolite, critical in studying smoking-related cancers .

Preparation Methods

Synthesis of 4-Phenyl-1-Butanol Precursors

The Chinese patent CN103073391A details a three-step synthesis of 4-phenyl-1-butanol, a critical intermediate:

  • Chlorination of Tetrahydrofuran (THF) :

    • THF reacts with acyl chlorides (e.g., benzoyl chloride) under ZnCl₂ catalysis (0.1–10 mol%) at 0–50°C.

    • Yields 4-chlorobutanol esters with >94% efficiency.

  • Friedel-Crafts Alkylation :

    • Unpurified 4-chlorobutanol esters undergo alkylation with benzene using AlCl₃ (1:1.5–1.0 mol ratio to THF) at 0–20°C.

    • Generates 4-phenyl-butanol esters in 75% yield.

  • Hydrolysis :

    • Alkaline hydrolysis (NaOH, 20–60°C) converts esters to 4-phenyl-1-butanol with 96% yield.

Table 1: Reaction Conditions for 4-Phenyl-1-Butanol Synthesis

StepReagents/CatalystsTemperature (°C)Yield (%)
ChlorinationZnCl₂, Benzoyl chloride0–5094
Friedel-CraftsAlCl₃, Benzene0–2075
HydrolysisNaOH, H₂O20–6096

This method emphasizes cost-effectiveness and avoids hazardous reagents, though the use of AlCl₃ necessitates careful waste management.

Piperidine Derivative Functionalization

Synthesis of 4-Phenylpiperidine Intermediates

The U.S. patent US2904550A demonstrates the preparation of 4-phenylpiperidine derivatives via reductive amination and acetylation:

  • Reductive Amination :

    • 4-Phenyl-4-hydroxypiperidine reacts with acetophenone and paraformaldehyde in ethanol under HCl catalysis.

    • Sodium borohydride reduces the intermediate ketone to yield 1-(3-phenyl-3-hydroxypropyl)-4-phenyl-4-hydroxypiperidine.

  • Acetylation :

    • Hydroxyl groups are acetylated using acetic anhydride in pyridine, achieving >90% conversion.

Table 2: Key Steps in 4-Phenylpiperidine Synthesis

Reaction StepReagentsConditionsYield (%)
Reductive AminationNaBH₄, HClEthanol, reflux85
AcetylationAcetic anhydride, Pyridine60°C, 1 hour92

This approach highlights the versatility of piperidine scaffolds but requires stringent anhydrous conditions.

Coupling of Piperidine and Butanol Moieties

Nucleophilic Substitution

Combining 4-phenylpiperidine with 4-chloro-1-butanol under basic conditions (K₂CO₃, DMF) forms the target compound:

  • Reaction :
    4-Phenylpiperidine+4-Chloro-1-butanolK2CO34-(4-Phenylpiperidino)-1-butanol+KCl\text{4-Phenylpiperidine} + \text{4-Chloro-1-butanol} \xrightarrow{\text{K}_2\text{CO}_3} \text{4-(4-Phenylpiperidino)-1-butanol} + \text{KCl}

  • Optimization :

    • Elevated temperatures (80–100°C) and 18-crown-6 ether as a phase-transfer catalyst improve yields to 78%.

Table 3: Coupling Reaction Parameters

ParameterValueImpact on Yield
Temperature80–100°C+15% vs. room temp
Catalyst18-crown-6 ether+22%
SolventDMFOptimal polarity

Comparative Analysis of Methods

Table 4: Advantages and Limitations of Each Approach

MethodAdvantagesLimitations
Friedel-CraftsHigh yield, low costRequires AlCl₃, toxic waste
Reductive AminationScalableMulti-step, anhydrous conditions
Nucleophilic SubstitutionDirect couplingRequires high temperatures
OxidationMild conditionsIndirect route

Q & A

Q. What are the optimal synthetic routes for 4-(4-phenylpiperidino)-1-butanol, and how do reaction conditions influence yield?

  • Methodology : A common synthesis involves the reduction of 4-(4-phenylpiperidino)butyric acid derivatives using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux. For example, 4-(4-piperidyl)-1-butanol was synthesized with an 88.8% yield via LiAlH₄-mediated reduction of the corresponding carboxylic acid . Key factors include:
  • Solvent : Anhydrous THF minimizes side reactions.

  • Temperature : Controlled reflux (e.g., 6 hours) ensures complete reduction.

  • Workup : Quenching with aqueous solutions (e.g., Na₂SO₄) improves purity.
    Alternative methods may involve catalytic hydrogenation or Grignard reactions, but LiAlH₄ remains widely used for high yields.

    • Data Table :
Starting MaterialReducing AgentSolventYieldReference
4-(4-Piperidyl)butyric acidLiAlH₄THF88.8%

Q. How can researchers characterize the purity and structural integrity of 4-(4-phenylpiperidino)-1-butanol?

  • Methodology :
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 249–296 nm) is effective for purity assessment .

  • Spectroscopy :

  • ¹H/¹³C NMR : Confirm the presence of piperidine protons (δ 2.5–3.5 ppm) and butanol chain signals (δ 1.4–1.8 ppm) .

  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 193.71 for the hydrochloride form) validate molecular weight .

  • Elemental Analysis : Matches calculated C, H, N, and Cl percentages (e.g., C₉H₂₀ClNO requires C: 55.81%, H: 10.41%) .

    • Data Table :
TechniqueKey ParametersApplicationReference
HPLCMobile phase: Methanol-buffer (65:35), pH 4.6Purity >98%
¹H NMRδ 3.6 ppm (OH), δ 2.7 ppm (piperidine CH₂)Structural confirmation

Advanced Research Questions

Q. What mechanisms underlie the biological activity of 4-(4-phenylpiperidino)-1-butanol derivatives in opioid receptor studies?

  • Methodology : Piperidine derivatives are known to interact with µ-opioid receptors. For example, 4-anilino-1-benzylpiperidine (structurally related) acts as a fentanyl impurity and binds competitively to opioid receptors in vitro . Key approaches include:
  • Radioligand Binding Assays : Use [³H]DAMGO to quantify receptor affinity (IC₅₀ values).

  • Functional Assays : Measure cAMP inhibition in transfected CHO cells expressing µ-opioid receptors .
    Contradictory data may arise from differences in stereochemistry or substituent positioning (e.g., hydroxyl vs. benzyl groups) .

    • Data Table :
CompoundReceptor Affinity (IC₅₀, nM)Assay TypeReference
4-Anilino-1-benzylpiperidine12.3 ± 1.2Radioligand binding

Q. How can structural modifications of 4-(4-phenylpiperidino)-1-butanol enhance metabolic stability for therapeutic applications?

  • Methodology :
  • Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS to detect phase I/II metabolites (e.g., oxidation at the piperidine nitrogen) .

  • SAR Studies :

  • Hydroxyl Group Substitution : Replacement with fluorine reduces CYP450-mediated oxidation (e.g., 4-fluoro analogs show 3x longer half-life) .

  • Piperidine Ring Modifications : N-methylation or bulky substituents (e.g., Boc groups) improve stability by steric hindrance .

    • Data Table :
ModificationMetabolic Half-Life (t₁/₂, min)Key FindingReference
Parent compound15.2Rapid oxidation
4-Fluoro analog45.7Enhanced stability

Contradictions and Recommendations

  • Synthesis Yield Variability : Discrepancies in yields (e.g., 88.8% vs. lower values in other studies) may stem from impurities in starting materials or incomplete reduction .
  • Receptor Binding Specificity : Some analogs show non-opioid activity (e.g., NMDA receptor modulation), necessitating rigorous off-target screening .

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